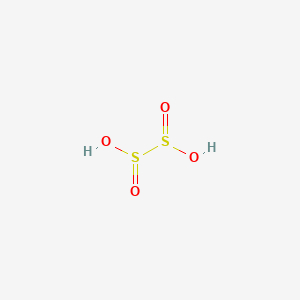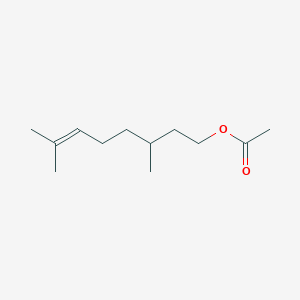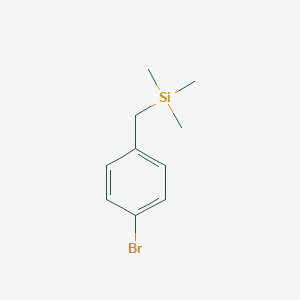
(4-Brombenzyl)trimethylsilan
Übersicht
Beschreibung
(4-Bromobenzyl)trimethylsilane is an organosilicon compound with the chemical formula C10H15BrSi. It is a colorless to pale yellow liquid with a distinct smell. This compound is primarily used in organic synthesis reactions, particularly in the field of silicon organic chemistry .
Wissenschaftliche Forschungsanwendungen
(4-Bromobenzyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a silylation reagent in organic synthesis reactions.
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Surfactants and Coatings: It is used in the production of surfactants and coatings due to its unique chemical properties
Wirkmechanismus
Target of Action
(4-Bromobenzyl)trimethylsilane is a chemical compound used in the field of organic synthesis . Its primary targets are organic molecules that require the introduction of a bromobenzyl group . The bromobenzyl group can act as a versatile building block in the synthesis of various organic compounds .
Mode of Action
The compound acts as a reagent, introducing a bromobenzyl group into the target molecule . This process involves a reaction between the bromobenzyl group of the (4-Bromobenzyl)trimethylsilane and the target molecule, leading to the formation of a new compound .
Biochemical Pathways
(4-Bromobenzyl)trimethylsilane is primarily used in the synthesis of bromohydrins . Bromohydrins are important intermediates in the production of fine chemicals . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin in very good yields .
Pharmacokinetics
Its physical properties such as boiling point (96°c at 5 mmhg) and melting point (26-29°c) suggest that it is relatively stable under normal conditions .
Result of Action
The result of the action of (4-Bromobenzyl)trimethylsilane is the formation of a new compound with a bromobenzyl group . This can significantly alter the properties of the target molecule, enabling it to be used in further chemical reactions or as a final product in various industries .
Action Environment
The action of (4-Bromobenzyl)trimethylsilane can be influenced by environmental factors such as temperature and pressure . For example, its boiling point suggests that it can be volatilized under reduced pressure . It is also sensitive to moisture, indicating that it should be stored in a dry environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromobenzyl)trimethylsilane is typically synthesized by reacting trimethylchlorosilane with bromophenyl ethane . The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of (4-Bromobenzyl)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobenzyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzyltrimethylsilanes.
Oxidation Reactions: Products include 4-bromobenzyl alcohol or 4-bromobenzaldehyde.
Reduction Reactions: The major product is 4-bromotoluene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the benzyl group.
Chlorotrimethylsilane: Similar in structure but contains a chlorine atom instead of a bromine atom.
Iodotrimethylsilane: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
(4-Bromobenzyl)trimethylsilane is unique due to the presence of both the bromine atom and the benzyl group. This combination allows it to participate in a wider range of chemical reactions compared to its counterparts. The benzyl group provides additional stability and reactivity, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBIYNREFRBEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407725 | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17095-20-4 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-BROMOBENZYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


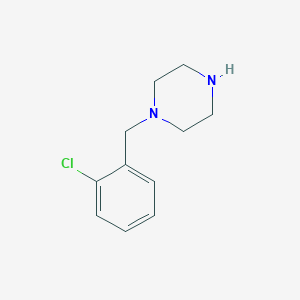
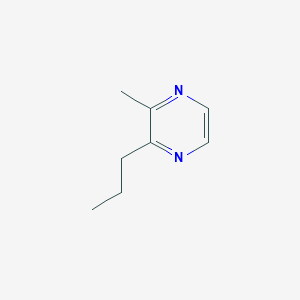

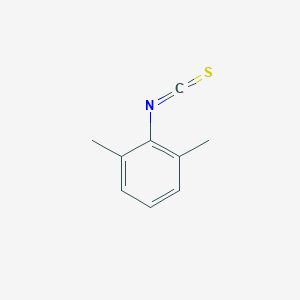
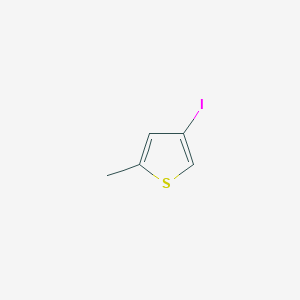
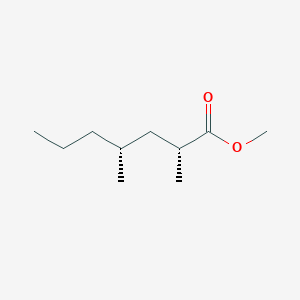
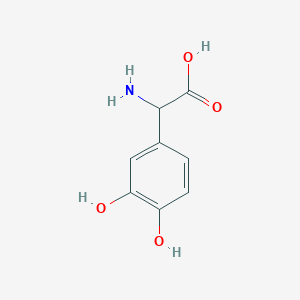
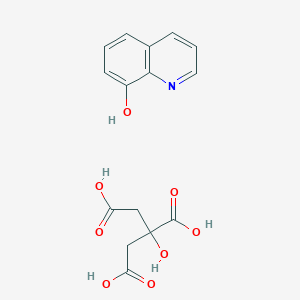
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
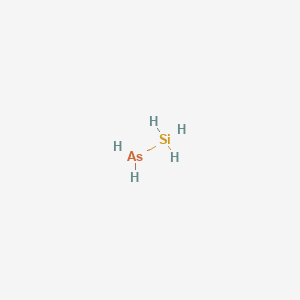
![sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron](/img/structure/B92596.png)
